

molecular docking studies of pyrazine-2-carboxylic acid derivatives with target proteins

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Compound of Interest

Compound Name: 6-(Dimethylamino)pyrazine-2-carboxylic acid

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Molecular Docking of Pyrazine-2-Carboxylic Acid Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on pyrazine-2-carboxylic acid derivatives against various protein targets implicated in a range of diseases. The data presented here, compiled from recent scientific literature, offers insights into the binding affinities and potential inhibitory activities of these compounds, facilitating their evaluation as potential drug candidates.

Performance Comparison of Pyrazine-2-Carboxylic Acid Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding energies and other scoring functions of pyrazine-2-carboxylic acid derivatives against their respective protein targets.

Table 1: Docking against *Mycobacterium tuberculosis* InhA Protein

Derivative	Rerank Score (kcal/mol)	Target Protein	PDB ID	Reference
1a	-	M. tuberculosis InhA	4DRE	[1] [2] [3]
1b	-	M. tuberculosis InhA	4DRE	[1] [2] [3]
1c	-86.4047	M. tuberculosis InhA	4DRE	[1] [2] [3]

Lower rerank scores suggest potentially better binding affinity.

Table 2: Docking against Glucosamine-6-Phosphate Synthase

Derivative	PatchDock Score	Atomic Contact Energy	Target Protein	Reference
P4	4142	-267.35	Glucosamine-6- Phosphate Synthase	[4]
Gentamycin (Standard)	Higher than P4	-	Glucosamine-6- Phosphate Synthase	[4]

Higher PatchDock scores indicate better geometric shape complementarity.

**Table 3: Docking against Various Bacterial Strains
(Target Protein PDB: 4DUH)**

Derivative	Binding Energy (kcal/mol)	Target Protein	PDB ID	Reference
5a-5d, 7	-6.2950 to -7.4519	D-alanyl-D-alanine ligase	4DUH	[5]
5d	-7.4519	D-alanyl-D-alanine ligase	4DUH	[5]
5b	-7.3835	D-alanyl-D-alanine ligase	4DUH	[5]

More negative binding energy scores indicate stronger and more favorable interactions.

Table 4: Docking against Histone Deacetylases (HDACs)

Derivative Series	Target Proteins	Key Findings	Reference
Pyrazine Linked 2-Aminobenzamides	HDAC1, HDAC2, HDAC3	Compounds showed high selectivity for HDAC1, 2, and 3.[6] A significant correlation was found between binding free energy and in vitro inhibitory activities.[7]	[6][7]

Experimental Protocols

The methodologies outlined below are a synthesis of the experimental protocols described in the cited research articles.

General Molecular Docking Protocol

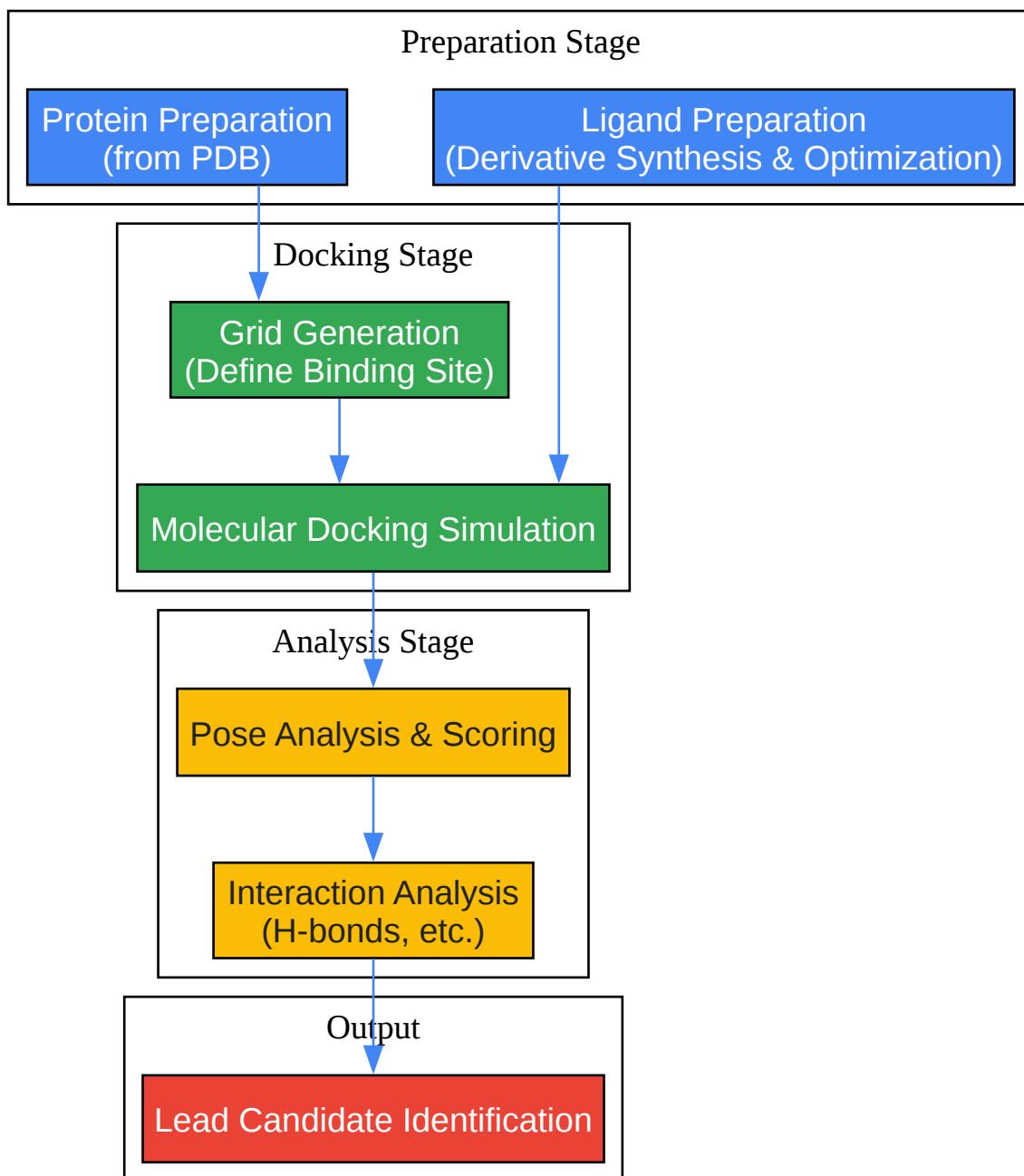
- Protein and Ligand Preparation:
 - The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8]

- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and its energy is minimized using force fields like CHARMM.
- The 2D structures of the pyrazine-2-carboxylic acid derivatives are drawn using chemical drawing software and converted to 3D structures.
- The ligand geometries are optimized using semi-empirical or quantum mechanical methods.^[3]

- Active Site Definition and Grid Generation:
 - The binding site is defined based on the location of the co-crystallized ligand in the original PDB file or identified using pocket detection algorithms.^[3]
 - A grid box is generated around the defined active site to encompass the binding pocket.^[8]
- Molecular Docking Simulation:
 - Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or Glide.^{[1][8][9]}
 - The docking algorithm explores various conformations and orientations of the ligand within the protein's active site.
 - A scoring function is used to estimate the binding affinity for each pose.
- Pose Analysis and Scoring:
 - The resulting docked poses are analyzed based on their scoring function values (e.g., binding energy, rerank score).
 - The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.^[1]

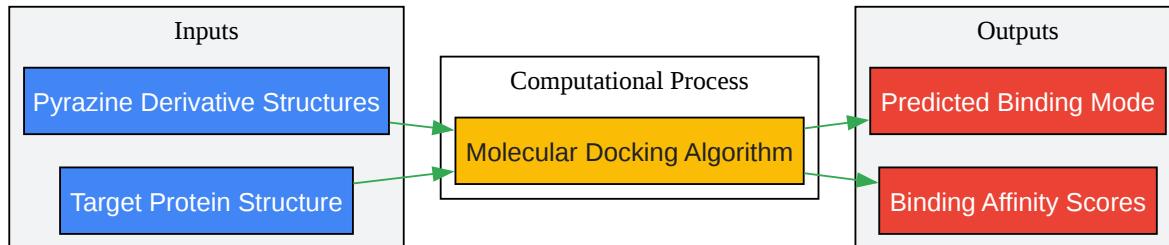
Visualizing the Workflow

The following diagrams illustrate the typical workflow of a molecular docking study.



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Caption: A generalized workflow for molecular docking studies.



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Caption: Logical flow from inputs to outputs in a docking experiment.

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References

- 1. researchgate.net [researchgate.net]
- 2. scholar.its.ac.id [scholar.its.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjpbc.s.com [rjpbc.s.com]
- 5. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

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